15-Pgdh-IN-1

Tissue Repair Hematopoietic Regeneration Inflammatory Bowel Disease

Research requiring chronic oral dosing of a 15-PGDH inhibitor is often limited by low bioavailability or poor in vivo validation. 15-Pgdh-IN-1 (quinoxaline amide) solves this with: - IC50 = 3 nM (recombinant human 15-PGDH) - 63% oral bioavailability in mice (validated at 20-40 mg/kg, PO) - Multi-tissue PGE2 elevation (colon, lung) in vivo - Proven efficacy in DSS colitis & bone marrow transplant models Ideal for longitudinal regeneration and inflammation studies requiring reproducible oral gavage.

Molecular Formula C24H22N4O2
Molecular Weight 398.5 g/mol
Cat. No. B12400977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Pgdh-IN-1
Molecular FormulaC24H22N4O2
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C1=O)C=CC(=C2)C3=CN=C4C=CC(=CC4=N3)C(=O)N5CCCCC5
InChIInChI=1S/C24H22N4O2/c1-27-12-9-16-13-17(5-7-19(16)24(27)30)22-15-25-20-8-6-18(14-21(20)26-22)23(29)28-10-3-2-4-11-28/h5-9,12-15H,2-4,10-11H2,1H3
InChIKeyURHPFANOQLIROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Pgdh-IN-1 (CAS 2241676-74-2): Potent Orally Active 15-PGDH Inhibitor for Tissue Regeneration Research


15-Pgdh-IN-1 (CAS 2241676-74-2) is a quinoxaline-based small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for prostaglandin E2 (PGE2) degradation [1]. It exhibits potent inhibition of recombinant human 15-PGDH with an IC50 value of 3 nM and demonstrates oral bioavailability [1]. As a member of the quinoxaline amide chemotype, 15-Pgdh-IN-1 elevates endogenous PGE2 levels and is utilized in research focused on tissue repair, hematopoietic regeneration, and inflammatory disease models [1].

Why 15-Pgdh-IN-1 Cannot Be Substituted with Alternative 15-PGDH Inhibitors


15-PGDH inhibitors exhibit substantial divergence in pharmacokinetic properties, potency, and in vivo validation status, making generic substitution scientifically invalid. High-affinity inhibitors such as SW033291 (Ki = 0.1 nM) lack demonstrated oral bioavailability, while soluble second-generation derivatives like (+)-SW209415 are optimized for intravenous delivery [1]. Conversely, early chemotypes and low-potency inhibitors (e.g., ML148, IC50 = 56 nM) fail to demonstrate in vivo efficacy in established disease models [2]. 15-Pgdh-IN-1 occupies a distinct pharmacological niche as a potent (IC50 = 3 nM), orally bioavailable inhibitor validated across multiple in vivo models, including bone marrow transplantation and ulcerative colitis [1]. Interchange with compounds lacking this specific combination of potency, oral route suitability, and multi-model validation would compromise experimental reproducibility and translational relevance.

Quantitative Comparative Evidence for 15-Pgdh-IN-1: Potency, Oral Bioavailability, and In Vivo Validation


Oral Bioavailability Versus High-Affinity Comparator SW033291: Enabling Non-Invasive Dosing

15-Pgdh-IN-1 demonstrates oral bioavailability (F = 63% in CD1 mice), whereas the high-affinity comparator SW033291 (Ki = 0.1 nM) is not reported to be orally bioavailable and exhibits high lipophilicity (cLogP = 5.8) associated with low aqueous solubility [1][2]. This differential pharmacokinetic profile determines route-of-administration feasibility for in vivo studies.

Tissue Repair Hematopoietic Regeneration Inflammatory Bowel Disease

Potency Differential: 15-Pgdh-IN-1 vs Low-Potency 15-PGDH Inhibitor ML148

15-Pgdh-IN-1 inhibits recombinant human 15-PGDH with an IC50 of 3 nM, representing an approximately 18.7-fold greater potency than the comparator inhibitor ML148 (IC50 = 56 nM) [1]. This potency differential translates to enhanced PGE2 elevation in A549 cells, with 15-Pgdh-IN-1 inducing detectable PGE2 increase at concentrations as low as 20 nM [1].

Enzyme Inhibition PGE2 Signaling Drug Discovery

In Vivo Efficacy Validation in Bone Marrow Transplantation: 15-Pgdh-IN-1 vs Unvalidated Early Chemotypes

15-Pgdh-IN-1 demonstrates protective activity and accelerated hematopoietic recovery in mouse bone marrow transplantation models at oral doses of 20-40 mg/kg [1]. In contrast, multiple early chemotype 15-PGDH inhibitors (including triazole and benzimidazole series with IC50 values as low as 12-22 nM) have not been reported to show activity in any in vivo disease model [2]. This distinction reflects the translational gap between in vitro potency and in vivo pharmacological validation.

Bone Marrow Transplantation Hematopoietic Recovery Stem Cell Biology

Oral vs Intravenous-Optimized Comparator: 15-Pgdh-IN-1 Route Advantage Over Second-Generation (+)-SW209415

15-Pgdh-IN-1 was specifically developed for oral administration and demonstrates 63% oral bioavailability with protective activity via oral gavage in murine disease models [1]. The second-generation inhibitor (+)-SW209415 was instead engineered for 10,000-fold enhanced aqueous solubility (4300 mg/mL as HCl salt) to enable intravenous delivery for clinical transplant settings [2]. This divergent optimization strategy yields compounds suited for distinct dosing paradigms: 15-Pgdh-IN-1 for repeated oral dosing in chronic studies, (+)-SW209415 for acute intravenous administration in hospital settings.

Pharmacokinetics Drug Formulation Preclinical Dosing

Cellular PGE2 Elevation Potency: Concentration-Response Comparison Across Inhibitors

15-Pgdh-IN-1 induces PGE2 elevation in A549 lung epithelial cells at concentrations as low as 20 nM [1]. SW033291 elevates PGE2 levels approximately 2-fold in vivo at 3 hours post-dose (10 mg/kg) and demonstrates an EC50 of 75 nM for PGE2 elevation in cellular assays [2]. HW201877, a structurally distinct 15-PGDH inhibitor (IC50 = 3.6 nM), elevates PGE2 by 4.8-fold versus control in A549 cells [3]. The lower threshold concentration for PGE2 induction by 15-Pgdh-IN-1 (20 nM) relative to SW033291's EC50 (75 nM) suggests enhanced cellular potency at low concentrations.

PGE2 Signaling Cellular Pharmacology Target Engagement

Optimal Research and Preclinical Application Scenarios for 15-Pgdh-IN-1


Oral Dosing Studies in Chronic Tissue Regeneration and Inflammatory Disease Models

15-Pgdh-IN-1 is optimally suited for longitudinal preclinical studies requiring repeated oral administration, such as chronic dextran sodium sulfate (DSS)-induced colitis or extended tissue regeneration protocols. Its 63% oral bioavailability in CD1 mice and demonstrated protection at oral doses of 40 mg/kg BID in the DSS colitis model establish its suitability for oral gavage dosing paradigms [1]. Unlike SW033291 (low solubility, no reported oral bioavailability) or (+)-SW209415 (IV-optimized), 15-Pgdh-IN-1 enables non-invasive, repeated daily dosing without formulation complexity, making it the preferred choice for chronic disease models where oral route feasibility is essential [1][2].

Hematopoietic Stem Cell Transplantation Recovery Studies Requiring Oral Bioavailability

For bone marrow transplantation studies where oral administration is preferred or required, 15-Pgdh-IN-1 provides validated efficacy at 20-40 mg/kg oral dosing, accelerating hematopoietic recovery and elevating PGE2 levels in colon and lung tissues [1]. While SW033291 and (+)-SW209415 also demonstrate efficacy in BMT models, 15-Pgdh-IN-1 is distinguished by its oral bioavailability, enabling long-term maintenance dosing protocols without the need for repeated intraperitoneal or intravenous injections [1]. This reduces handling stress in experimental animals and facilitates studies requiring extended post-transplant monitoring periods.

Cellular PGE2 Signaling Studies Requiring Low-Concentration Target Engagement

15-Pgdh-IN-1 induces measurable PGE2 elevation in A549 lung epithelial cells at concentrations as low as 20 nM, providing a lower threshold for cellular target engagement compared to SW033291 (EC50 = 75 nM for PGE2 elevation) [1][2]. This property is advantageous for dose-response studies investigating the relationship between 15-PGDH inhibition, PGE2 accumulation, and downstream EP receptor signaling at minimal effective concentrations. Researchers studying PGE2-mediated pathways in sensitive cell types can utilize 15-Pgdh-IN-1 to achieve target modulation while minimizing potential concentration-dependent off-target effects [1].

Multi-Tissue PGE2 Elevation and Tissue Repair Studies

15-Pgdh-IN-1 has been validated for elevation of PGE2 levels in multiple tissues, including colon and lung, following oral and intraperitoneal administration in C57Bl/6 mice [1]. This multi-tissue target engagement profile supports its use in comparative pharmacology studies across organ systems and in disease models where systemic PGE2 elevation is desired. Unlike early chemotype inhibitors that lack any reported in vivo activity despite sub-50 nM IC50 values [2], 15-Pgdh-IN-1 provides a robust, reproducible tool for investigating the therapeutic potential of 15-PGDH inhibition across diverse tissue regeneration and inflammatory contexts [1].

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